molecular formula C18H18N2O2S B3864204 5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one

5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one

Cat. No. B3864204
M. Wt: 326.4 g/mol
InChI Key: WUAGDTSGGDTDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EAB-515, and it has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EAB-515 involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, EAB-515 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
EAB-515 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, EAB-515 has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using EAB-515 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, EAB-515 has been found to be relatively non-toxic, making it a potential candidate for further development. However, one limitation of using EAB-515 is that it is a synthetic compound, which may limit its potential applications in the field of medicine.

Future Directions

There are several future directions that could be explored in relation to EAB-515. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in treating different types of cancer. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of EAB-515. Finally, further studies could explore the potential applications of EAB-515 in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, EAB-515 is a synthetic compound that has potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties and reduce inflammation, making it a potential treatment for various diseases. While there are limitations to using EAB-515, future research could explore its potential applications in other areas and optimize its synthesis method.

Scientific Research Applications

EAB-515 has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, EAB-515 has been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.

properties

IUPAC Name

5-ethoxy-2-(2-pyridin-2-ylethyliminomethyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-14-6-7-16-15(11-14)18(21)17(23-16)12-19-10-8-13-5-3-4-9-20-13/h3-7,9,11-12,21H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAGDTSGGDTDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Reactant of Route 2
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Reactant of Route 3
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Reactant of Route 4
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Reactant of Route 5
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Reactant of Route 6
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one

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